N,N,5-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide
Description
N,N,5-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide is a chemical compound that belongs to the oxazolidine family Oxazolidines are heterocyclic organic compounds containing nitrogen and oxygen in a five-membered ring This particular compound is characterized by its unique structure, which includes three methyl groups and a carboxamide group
Properties
CAS No. |
62243-05-4 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N,N,5-trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O3/c1-5-4-6(10)9(12-5)7(11)8(2)3/h5H,4H2,1-3H3 |
InChI Key |
RSXUJJIEVOPDJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(O1)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,5-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide typically involves the reaction of appropriate amines with carboxylic acids or their derivatives. One common method is the amidation of carboxylic acids using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N,N,5-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoammonium cations.
Reduction: Reduction reactions can convert it into hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoammonium cations, while reduction can produce hydroxylamines.
Scientific Research Applications
N,N,5-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which N,N,5-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. For example, its oxoammonium cation form can participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
2,2,5-Trimethyl-3-nitroso-1,3-oxazolidine: This compound shares a similar oxazolidine core but differs in its functional groups, leading to distinct chemical properties and applications.
3-Benzyl-1,3-oxazolidine: Another oxazolidine derivative with a benzyl group, used in different synthetic applications.
Uniqueness: N,N,5-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide is unique due to its specific substitution pattern, which imparts unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
